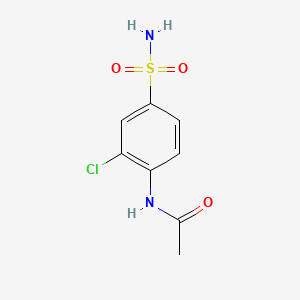
Acetamide, N-(4-(aminosulfonyl)-2-chlorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vibrational Spectroscopic Signatures and Molecular Interactions
The research on N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide has provided insights into its vibrational spectroscopic signatures through Raman and Fourier transform infrared spectroscopy. The study utilized density functional theory to explore the geometric equilibrium and vibrational wavenumbers, revealing non-planar structures and the effects of chlorine substitution. The presence of strong intermolecular N–H···N hydrogen bonds and weaker intramolecular interactions was confirmed by natural bond orbital analysis and Hirshfeld surface analysis. These findings are crucial for understanding the stability and intermolecular contacts within the crystal structure, which are important for the compound's antiviral activity .
Structural Redetermination and Hydrogen Bonding
The structure of N–(4–chlorophenyl)acetamide has been redetermined with higher precision, revealing the positions of hydrogen atoms and confirming the molecule's chain formation through N–H···O hydrogen bonds. This structure is consistent with related chlorophenyl acetamides, which is significant for understanding the compound's interactions and properties . Similarly, 2–Chloro–N–(4–chlorophenyl)acetamide exhibits a structure with chains formed through N–H···O hydrogen bonding, which is a common feature among related amides .
Synthesis and Crystallography of Related Compounds
The synthesis of 2-Chloro-N-(2,4-dinitrophenyl) acetamide has been achieved, and its crystal structure has been determined, revealing intramolecular H-bonding and intermolecular C–H···O interactions that contribute to crystal packing. The compound's optical properties have been studied, showing solvatochromic effects in different solvents, which is indicative of its interaction with the environment . The conformation of 2-Chloro-N-(2,4-dimethylphenyl)acetamide has been analyzed, with the N–H bond syn to the ortho methyl group, and the molecules linked into chains through intermolecular N–H···O hydrogen bonds .
Anticancer Drug Synthesis and Molecular Docking
The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, an anticancer drug, has been reported. The compound was synthesized from ethyl 2-(2-isopropylphenoxy) acetic acid and 2-diaminobenzene, and its structure was elucidated through various spectroscopic techniques. The crystal structure exhibits intermolecular N–H···O hydrogen bonds and intramolecular interactions, which are significant for its anticancer activity as confirmed by in silico modeling targeting the VEGFr receptor .
Aplicaciones Científicas De Investigación
Structural and Vibrational Studies
Research has revealed the structural intricacies and intermolecular interactions of various acetamide derivatives. These studies highlight the formation of complex 3-D arrays through intermolecular interactions like hydrogen bonds and π interactions, providing insights into the molecular geometry and stability of such compounds (Boechat et al., 2011). Similarly, vibrational spectroscopic analyses have been conducted to identify the vibrational signatures of certain acetamide derivatives, aiding in understanding their stereo-electronic interactions and molecular stability (Jenepha Mary et al., 2022).
Crystallography and Molecular Interaction
X-ray powder diffraction has been employed to characterize various acetamide derivatives, particularly potential pesticides, providing detailed diffraction data and helping in understanding their crystal structures and potential applications (Olszewska et al., 2009). Moreover, research has delved into the molecular structures and hydrogen bond studies of substituted acetamides, offering insights into their intra- and intermolecular interactions and electronic behavior, which is crucial for understanding their reactivity and potential applications (Romero & Angela Margarita, 2008).
Antibacterial and Antimicrobial Properties
Several studies have synthesized and evaluated acetamide derivatives for their antibacterial and antimicrobial properties. These studies provide insights into the inhibitory effects of these compounds against various bacterial strains, thereby highlighting their potential in developing new antibacterial agents (Iqbal et al., 2017), (Lahtinen et al., 2014).
Pharmaceutical and Medicinal Applications
The therapeutic potential of certain acetamide derivatives has been studied, especially in the context of viral diseases like Japanese encephalitis. These studies explore the antiviral and antiapoptotic effects of these compounds, indicating their significance in medical research and drug development (Ghosh et al., 2008).
Propiedades
IUPAC Name |
N-(2-chloro-4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3S/c1-5(12)11-8-3-2-6(4-7(8)9)15(10,13)14/h2-4H,1H3,(H,11,12)(H2,10,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSIXLYSCABSLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90218415 |
Source


|
| Record name | Acetamide, N-(4-(aminosulfonyl)-2-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90218415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetamide, N-(4-(aminosulfonyl)-2-chlorophenyl)- | |
CAS RN |
68252-72-2 |
Source


|
| Record name | Acetamide, N-(4-(aminosulfonyl)-2-chlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068252722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-(4-(aminosulfonyl)-2-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90218415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

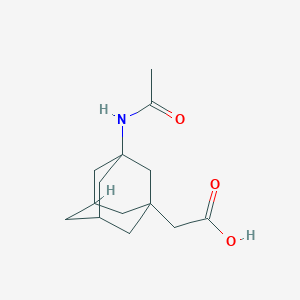
![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1273678.png)




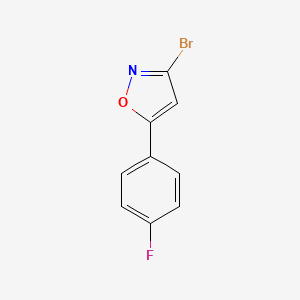
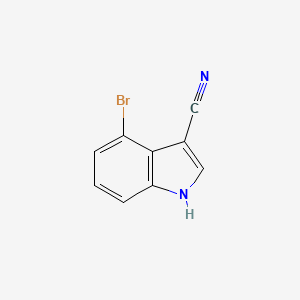
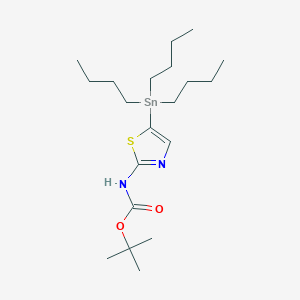

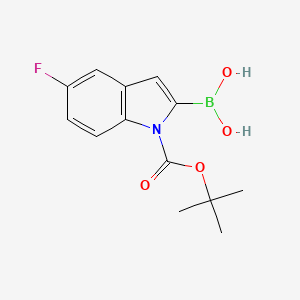
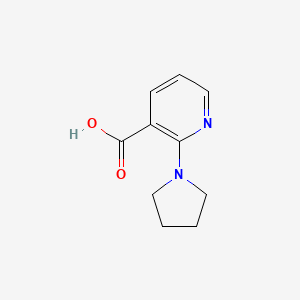
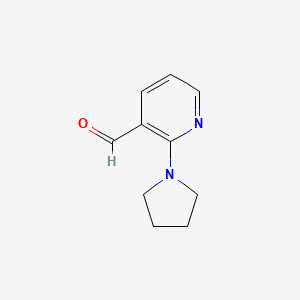
![5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde](/img/structure/B1273706.png)